Thymotrinan

描述

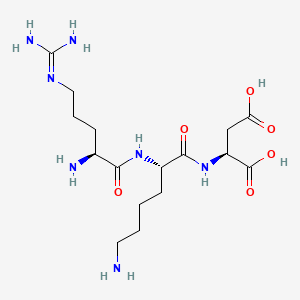

胸腺肽是一种作为免疫调节剂的小分子药物。 它最初由盖德昂·里希特制药公司研发,并已对其治疗肿瘤、免疫系统疾病和传染病的潜在治疗应用进行了研究 . 胸腺肽的分子式为C16H31N7O6,也称为CAS登记号为85465-82-3 .

准备方法

化学反应分析

科学研究应用

Immunomodulatory Effects

Thymotrinan is primarily noted for its role in modulating immune responses. Research indicates that it can stimulate the production of antibodies and enhance T-cell activity, making it a potential candidate for treating immunodeficiencies.

- Mechanism of Action : this compound acts by binding to specific receptors on immune cells, leading to an increase in cytokine production and promoting the proliferation of T-lymphocytes. This mechanism helps in restoring immune function in individuals with compromised immune systems .

Delivery Methods

This compound can be administered through various routes, including:

- Intranasal Administration : Studies have shown that intranasal delivery enhances the absorption and efficacy of this compound. For example, formulations using absorption enhancers like chitosan have demonstrated improved immunomodulating effects without significant toxicity to nasal cilia .

- Oral Administration : Recent findings suggest that this compound can also be effective when taken orally. This route offers a non-invasive alternative for patients who may have difficulty with injections .

Clinical Applications

Clinical studies have documented several therapeutic applications of this compound:

- Post-Surgical Infection Prevention : this compound has been used in patients undergoing major surgeries to reduce the incidence of postoperative infections. Clinical trials indicated that patients receiving this compound required fewer antibiotics and had shorter hospital stays compared to control groups .

- Treatment of Autoimmune Disorders : Given its ability to modulate immune responses, this compound is being investigated for its potential in treating autoimmune conditions by restoring balance in immune function .

- Support in Cancer Therapy : Preliminary studies suggest that this compound may enhance the effectiveness of certain cancer therapies by improving the immune response against tumor cells .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A multicenter clinical trial involving patients with femoral neck fractures showed that those treated with this compound had a significant reduction in infection rates and improved recovery times compared to those who did not receive the peptide .

- Case Study 2 : In patients with chronic immunodeficiency, administration of this compound resulted in marked improvements in T-cell counts and overall immune function over a treatment period of six months .

作用机制

胸腺肽通过调节免疫系统发挥作用。 它是天然存在的胸腺激素胸腺肽的生物活性片段,影响体液免疫和细胞免疫反应 . 该机制包括竞争性酶饱和结合自增强旁细胞渗透,导致高浓度下渗透性增加 . 胸腺肽的免疫调节活性与胸腺肽相似,并影响各种免疫途径 .

相似化合物的比较

胸腺肽与其他免疫调节肽如胸腺肽和胸腺卡汀类似。 胸腺肽是一种天然存在的胸腺激素,而胸腺卡汀是另一种具有免疫调节特性的合成肽 . 胸腺肽在增强免疫反应和鼻腔药物递送方面的潜力是独一无二的 . 其他类似化合物包括胸腺素α1,也用于其免疫调节作用 .

生物活性

Thymotrinan, also known as TP3, is a synthetic compound with significant biological activity, particularly in the realms of immunology and neuroprotection. This article delves into the compound's mechanisms, effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its unique structure that includes multiple nitrogen atoms and functional groups. These features contribute to its biological activity and interaction with various biological systems, particularly in enhancing immune responses and promoting neuroprotection.

Immunomodulatory Effects:

this compound is believed to interact primarily with the thymus gland, which plays a critical role in T-lymphocyte (T-cell) development. Research indicates that this compound may influence T-cell maturation and function by stimulating thymopoietin production, a key factor in T-cell development. This immunomodulatory effect makes it a candidate for therapeutic applications in conditions characterized by immune deficiencies.

Neuroprotective Properties:

In addition to its immunological effects, this compound has been investigated for its neuroprotective properties against oxidative stress and neurodegeneration. Studies suggest that it can improve nasal epithelial permeation, indicating its potential as a drug delivery system for therapeutic agents targeting the central nervous system.

Table 1: Comparative Biological Activities of this compound and Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C16H31N7O6 | Immunomodulatory; promotes T-cell maturation |

| Thymocartin | C16H30N6O5 | Similar immunomodulatory effects |

| Bestatin | C14H18N2O5 | Protease-inhibiting properties; cancer therapy |

| Vincristine | C46H57N1O10 | Significant anticancer activity |

This table illustrates the unique biological activities of this compound compared to similar compounds. Notably, its specific combination of nitrogen atoms enhances both its immunological and neuroprotective properties.

Case Studies

-

Immunological Response in Animal Models:

A study demonstrated that administration of this compound in immunosuppressed rats led to a significant increase in T-lymphocyte subsets (CD3+, CD4+, CD8+) and improved overall immune function. The results indicated that this compound effectively modulated the immune response, highlighting its potential for treating various immunodeficiencies . -

Neuroprotection Against Oxidative Stress:

In vitro studies have shown that this compound can protect neuronal cells from oxidative damage. The compound was found to upregulate antioxidant enzymes, thereby reducing markers of oxidative stress in neuronal cultures exposed to harmful agents .

Applications and Future Directions

This compound's ability to enhance immune responses and provide neuroprotection positions it as a promising candidate for further clinical investigation. Potential applications include:

- Immunotherapy: Utilizing this compound in treatments for autoimmune diseases or conditions with impaired immune function.

- Neurodegenerative Diseases: Exploring its use in therapies aimed at conditions like Alzheimer's or Parkinson's disease due to its neuroprotective effects.

- Drug Delivery Systems: Investigating its efficacy as a carrier for therapeutic agents targeting the central nervous system through enhanced nasal absorption .

属性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJINRRBEMOLJAK-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234687 | |

| Record name | Thymotrinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85465-82-3 | |

| Record name | TP 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85465-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymotrinan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085465823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymotrinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMOTRINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OE04A6C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。